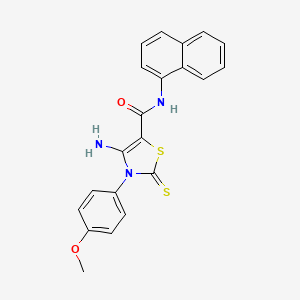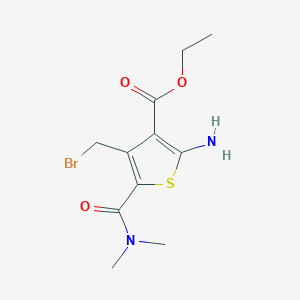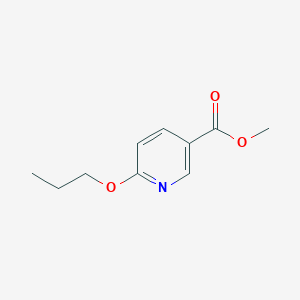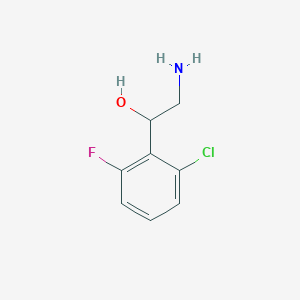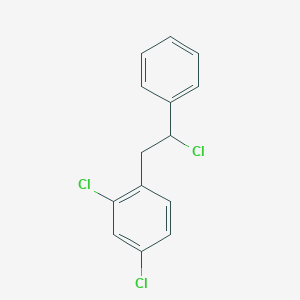
2,4-Dichloro-1-(2-chloro-2-phenylethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 2,4-dichloro-1-(2-chloro-2-phenylethyl)- is an aromatic compound characterized by the presence of multiple chlorine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2,4-dichloro-1-(2-chloro-2-phenylethyl)- typically involves electrophilic aromatic substitution reactions. These reactions are characterized by the substitution of hydrogen atoms on the benzene ring with chlorine atoms. The general mechanism involves the formation of a sigma-bond between the benzene ring and the electrophile, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 2,4-dichloro-1-(2-chloro-2-phenylethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas). Reaction conditions such as temperature, pressure, and the presence of catalysts can significantly influence the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield chlorinated benzoic acids, while reduction reactions may produce less chlorinated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 2,4-dichloro-1-(2-chloro-2-phenylethyl)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 2,4-dichloro-1-(2-chloro-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through electrophilic aromatic substitution, where it forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate can then undergo further reactions to yield various products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Benzene, 2,4-dichloro-1-(2-chloro-2-phenylethyl)- include:
- Benzene, 1,4-dichloro-
- Benzene, 1,2-dichloro-
- Benzene, 1,2-dichloro-4-nitro-
Uniqueness
The uniqueness of Benzene, 2,4-dichloro-1-(2-chloro-2-phenylethyl)- lies in its specific substitution pattern and the presence of multiple chlorine atoms, which confer distinct chemical properties and reactivity compared to other chlorinated benzene derivatives.
Propriétés
Numéro CAS |
18826-54-5 |
|---|---|
Formule moléculaire |
C14H11Cl3 |
Poids moléculaire |
285.6 g/mol |
Nom IUPAC |
2,4-dichloro-1-(2-chloro-2-phenylethyl)benzene |
InChI |
InChI=1S/C14H11Cl3/c15-12-7-6-11(14(17)9-12)8-13(16)10-4-2-1-3-5-10/h1-7,9,13H,8H2 |
Clé InChI |
OTXYJKPMQHUVSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC2=C(C=C(C=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



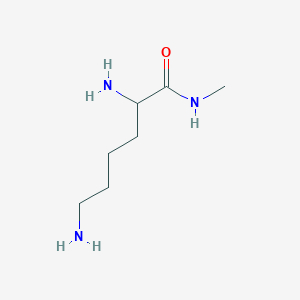
![{1,10,10-Trimethyl-3-phenyl-3,4-diazatricyclo[5.2.1.0^{2,6}]deca-2(6),4-dien-5-yl}methanol](/img/structure/B15095517.png)
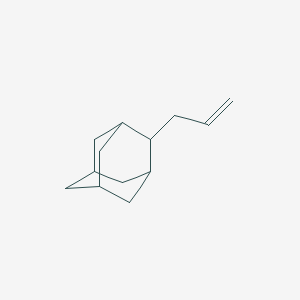

![[3-(4-Isopropyl-phenyl)-propyl]-methyl-amine](/img/structure/B15095541.png)
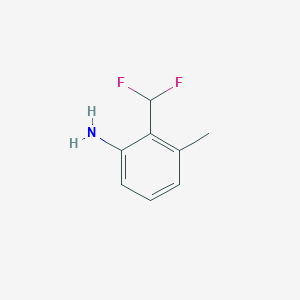
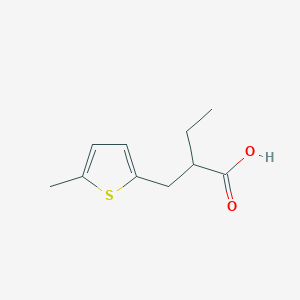
![1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B15095554.png)
![ethyl 5-amino-1-(6-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B15095562.png)
